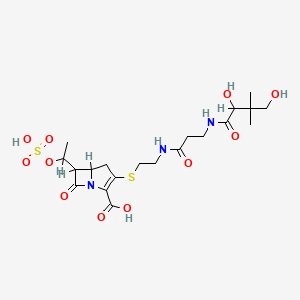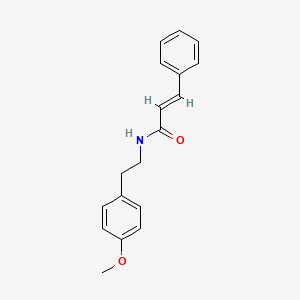
Pisoniamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pisoniamide is a member of the class of cinnamamides that is trans-cinnamamide substituted by a 2-(4-methoxyphenyl)ethyl group at the nitrogen atom. It has been isolated from Pisonia aculeata. It has a role as a metabolite and a plant metabolite. It is a member of cinnamamides, a monomethoxybenzene and a secondary carboxamide. It derives from a trans-cinnamamide.
科学的研究の応用
Antitubercular Properties
Pisoniamide, derived from Pisonia aculeata, has shown promising results in scientific research, particularly in its antitubercular activities. A study by Wu et al. (2011) identified pisoniamide as one of the compounds isolated from Pisonia aculeata, exhibiting significant antitubercular activities against Mycobacterium tuberculosis H37Rv in vitro. This finding suggests a potential role for pisoniamide in treating tuberculosis, a significant global health concern (Wu, Peng, Chen, & Tsai, 2011).
Hepatoprotective Effects
Another study investigated the protective effect of Pisonia aculeata, containing pisoniamide, on paracetamol-induced hepatotoxicity in rats. This research, conducted by Anbarasu, Rajkapoor, and Kalpana (2011), showed that the plant extract displayed remarkable hepatoprotective and antioxidant activity. This suggests that pisoniamide may play a role in alleviating liver damage caused by toxic substances like paracetamol (Anbarasu, Rajkapoor, & Kalpana, 2011).
Ethnobotanical and Phytopharmacological Aspects
In a broader perspective, Tamizhazhagan and Pugazhendy (2017) provided an ethnobotanical and phytopharmacological review of Pisonia alba, which includes pisoniamide as one of its constituents. This review suggests that various components of Pisonia alba, possibly including pisoniamide, have been used traditionally for chronic diseases, indicating potential therapeutic applications (Tamizhazhagan & Pugazhendy, 2017).
特性
製品名 |
Pisoniamide |
|---|---|
分子式 |
C18H19NO2 |
分子量 |
281.3 g/mol |
IUPAC名 |
(E)-N-[2-(4-methoxyphenyl)ethyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C18H19NO2/c1-21-17-10-7-16(8-11-17)13-14-19-18(20)12-9-15-5-3-2-4-6-15/h2-12H,13-14H2,1H3,(H,19,20)/b12-9+ |
InChIキー |
CHPUDVNXYIZPKX-FMIVXFBMSA-N |
異性体SMILES |
COC1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC=CC=C2 |
正規SMILES |
COC1=CC=C(C=C1)CCNC(=O)C=CC2=CC=CC=C2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



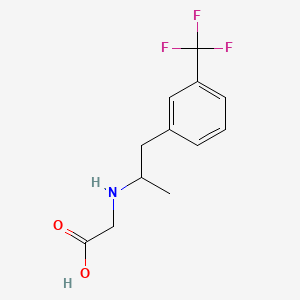
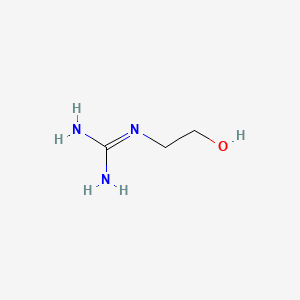
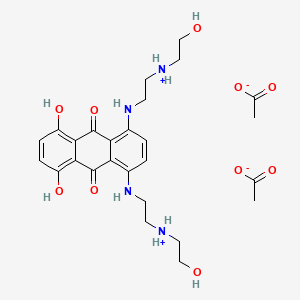
![benzyl N-[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate](/img/no-structure.png)
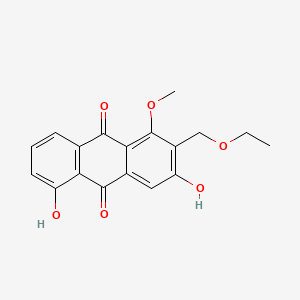
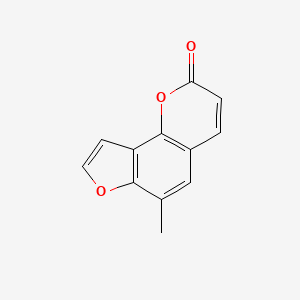
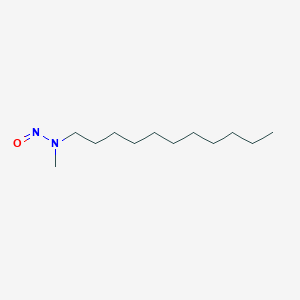
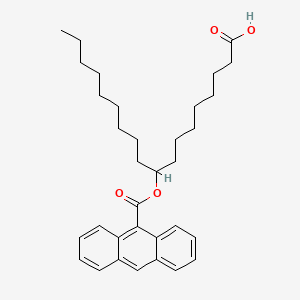
![2-{[2-(Acetyloxy)benzoyl]oxy}-3-phenylpropanoic acid](/img/structure/B1201418.png)
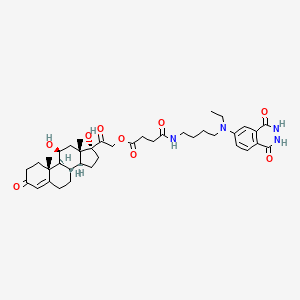
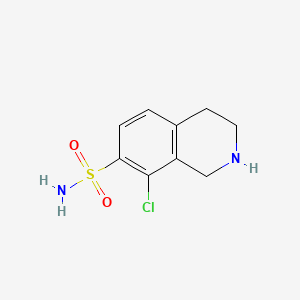
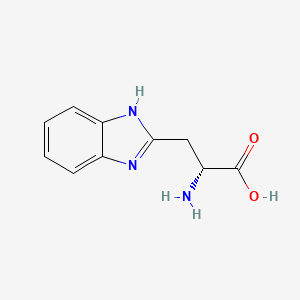
![[(1S)-1-[(2R,5R)-5-[(2R)-5-[(1R)-1-hydroxy-13-[(2S)-2-methyl-5-oxo-2H-furan-4-yl]tridecyl]oxolan-2-yl]oxolan-2-yl]undecyl] acetate](/img/structure/B1201423.png)
